cis-3,4-Tetrahydrofurandiamine

Description

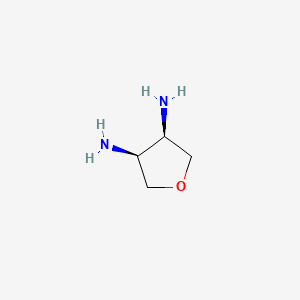

cis-3,4-Tetrahydrofurandiamine, specifically referred to as (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride (CAS: 1033712-94-5), is a bicyclic diamine derivative with a tetrahydrofuran backbone. This compound is characterized by its stereospecific cis-configuration at the 3 and 4 positions of the furan ring, which confers distinct chemical and biological properties. It is commonly utilized in synthetic chemistry as a chiral building block for pharmaceuticals and catalysts due to its rigid cyclic structure and dual amine functionalities .

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-oxolane-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSJSRRUXSUNFA-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Marine-Derived Bisindole Alkaloids

These compounds, isolated from marine sponges like Topsentia pachastrelloides, exhibit potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase (PK) with IC₅₀ values of 16 nM and 60 nM, respectively .

Key Differences :

- Core Structure : Unlike the tetrahydrofuran backbone of cis-3,4-Tetrahydrofurandiamine, bisindole alkaloids feature fused indole rings.

Table 1: Comparative Data on Bioactive Diamines and Alkaloids

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.